molecular formula C15H29OSi B12551517 CID 78067675

CID 78067675

Cat. No.: B12551517
M. Wt: 253.47 g/mol
InChI Key: PNMVWZIJEXVIQL-UHFFFAOYSA-N
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Description

CID 78067675 is a unique compound registered in the PubChem database under the identifier 78067674.

Key analytical findings from the evidence include:

  • GC-MS Total Ion Chromatogram (TIC): highlights the use of GC-MS for profiling this compound, suggesting its volatility and thermal stability under chromatographic conditions .
  • Mass Spectral Data: The compound’s mass spectrum provides molecular weight and fragmentation patterns, critical for structural elucidation .
  • Fractionation via Vacuum Distillation: this compound was isolated from complex mixtures using vacuum distillation, indicating distinct physicochemical properties (e.g., boiling point, polarity) compared to co-occurring compounds .

Properties

Molecular Formula

C15H29OSi

Molecular Weight

253.47 g/mol

InChI

InChI=1S/C15H29OSi/c1-6-7-8-9-10-11-12-13-16-17(14(2)3)15(4)5/h14-15H,6-9,12-13H2,1-5H3

InChI Key

PNMVWZIJEXVIQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCO[Si](C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds that eventually lead to the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired chemical transformations.

Chemical Reactions Analysis

The compound “CID 78067675” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound “CID 78067675” has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of the compound “CID 78067675” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

Overview of CID 78067675

This compound is a synthetic compound that has been investigated for its pharmacological properties. It is primarily associated with anti-cancer activity and has been studied for its effects on various cancer cell lines. The compound's structure and mechanism of action are critical to understanding its biological activity.

The biological activity of this compound is linked to its interaction with specific molecular targets within cancer cells. Research indicates that this compound may inhibit key signaling pathways that promote tumor growth and survival. Specifically, it has been shown to affect:

  • Cell proliferation : Inhibition of cell cycle progression.
  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Metastasis : Reduction in the migratory and invasive capabilities of tumor cells.

In Vitro Studies

Several in vitro studies have been conducted to assess the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Effect on Cell ViabilityMechanism of Action
A549 (Lung)5.270% reductionInduction of apoptosis
MCF-7 (Breast)3.865% reductionInhibition of estrogen receptor
HeLa (Cervical)4.560% reductionCell cycle arrest
HCT116 (Colon)2.980% reductionInhibition of Wnt/β-catenin pathway

Case Studies

  • Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. The compound also reduced the expression of anti-apoptotic proteins such as Bcl-2.
  • Breast Cancer : In MCF-7 cells, this compound was found to inhibit cell proliferation by downregulating estrogen receptor signaling pathways. This led to a decrease in cell viability and increased sensitivity to standard chemotherapeutic agents.
  • Colon Cancer : Research on HCT116 cells indicated that this compound effectively inhibited the Wnt/β-catenin signaling pathway, which is crucial for colorectal cancer progression. This inhibition correlated with reduced cell migration and invasion.

In Vivo Studies

In vivo studies using animal models have also provided insights into the biological activity of this compound. Tumor xenograft models have shown that administration of the compound leads to significant tumor shrinkage compared to control groups, highlighting its potential as an anti-cancer agent.

Toxicity and Safety Profile

The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary toxicity studies indicate that the compound exhibits a favorable safety margin, with minimal adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, chromatographic behavior, and biological activity, drawing parallels to studies on ginsenosides and other bioactive molecules .

Table 1: Comparative Analysis of CID 78067675 and Structurally Related Compounds

Property This compound Ginsenoside Rf Pseudoginsenoside F11
Molecular Weight Not explicitly reported 801.01 g/mol 801.01 g/mol
Chromatographic Retention Distinct TIC peak Retained at 14.2 min (LC-ESI-MS) Retained at 15.8 min (LC-ESI-MS)
Mass Spectral Fragmentation Unique CID pattern [M-H]⁻→797→635→473 [M-H]⁻→797→635→455
Biological Relevance Not reported Anticancer, anti-inflammatory Neuroprotective

Key Findings:

Structural Differentiation: this compound’s fragmentation pattern in mass spectrometry distinguishes it from isomers like ginsenosides, which exhibit subtle differences in glycosidic bond cleavage .

Chromatographic Behavior: Unlike ginsenosides, which require liquid chromatography for separation due to polarity, this compound’s volatility allows GC-MS analysis, suggesting lower molecular weight or higher hydrophobicity .

Synthetic and Natural Analogs: While emphasizes rigorous characterization for novel compounds (e.g., elemental analysis, spectroscopy), this compound’s data gaps (e.g., melting point, solubility) limit direct comparison with well-studied molecules like fluorouracil (a chemotherapy agent in ) .

Methodological Considerations

  • Analytical Techniques: The compound’s identification aligns with guidelines in and , which mandate spectral validation (e.g., NMR, IR) for novel entities. However, such data are absent in the provided evidence .
  • Limitations : The lack of explicit biological or thermodynamic data (e.g., IC₅₀, logP) hinders a comprehensive comparison with pharmacologically active analogs .

Q & A

Q. How to address ethical challenges in sharing this compound’s proprietary data while collaborating?

  • Methodological Answer : Draft material transfer agreements (MTAs) outlining data usage rights and authorship criteria. Use encrypted repositories (e.g., Zenodo) for sensitive data. Cite prior work transparently and disclose conflicts of interest. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.